1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

Description

BenchChem offers high-quality 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSMLSKXNOHPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682194 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949892-08-4 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

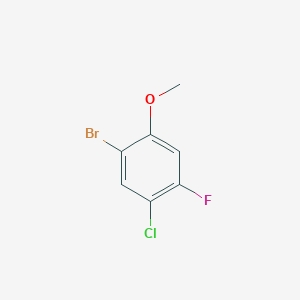

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene chemical structure

An In-Depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS No: 949892-08-4), a highly functionalized aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its unique substitution pattern—featuring three different halogens and a methoxy group—offers a rich platform for molecular elaboration. This guide delves into the compound's structural characteristics, physicochemical properties, plausible synthetic pathways, spectroscopic signature, and key applications, particularly in the realms of pharmaceutical and agrochemical research. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in complex organic synthesis and drug discovery.

Introduction: A Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene has emerged as a valuable building block, primarily due to the orthogonal reactivity of its substituents.[1][2] The presence of bromo, chloro, and fluoro groups on a single benzene ring allows for selective, stepwise transformations, such as cross-coupling, nucleophilic aromatic substitution, and metallation reactions.[1]

The methoxy group, an electron-donating entity, not only activates the ring but also directs the regioselectivity of subsequent reactions.[1] This combination of features makes the molecule a sought-after precursor for synthesizing novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise control over molecular architecture is critical for modulating biological activity and pharmacokinetic properties.[1]

Nomenclature and Chemical Structure

A clear understanding of the molecule's identity is foundational. The compound is systematically named according to IUPAC conventions, and its key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |

| CAS Number | 949892-08-4[3] |

| Synonyms | 2-Bromo-4-chloro-5-fluoroanisole[3] |

| Molecular Formula | C₇H₅BrClFO[3] |

| Molecular Weight | 239.47 g/mol [3] |

| InChI Key | NVSMLSKXNOHPFW-UHFFFAOYSA-N[3] |

The structural arrangement of the substituents on the benzene ring is the primary determinant of the compound's chemical behavior.

Caption: 2D Chemical Structure of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

Physicochemical Properties

The physical properties of the compound are dictated by its molecular structure and the interplay of its functional groups. While experimental data for this specific isomer is not widely published, properties can be predicted based on closely related analogs and computational models.

| Property | Predicted Value / Observation | Rationale |

| Physical Form | White to light yellow solid | Typical for polysubstituted benzenes of this molecular weight.[1] |

| Melting Point | 72.0 to 76.0 °C (for isomer 146447-18-9)[1][4] | The high degree of substitution and molecular symmetry generally lead to higher melting points due to efficient crystal packing. |

| Boiling Point | ~238 °C (Predicted for isomer 146447-18-9)[4] | The presence of polar C-Halogen and C-O bonds results in significant dipole-dipole interactions, increasing the boiling point. |

| Density | ~1.64 g/cm³ (Predicted for isomer 146447-18-9)[4] | The heavy bromine and chlorine atoms contribute to a density significantly greater than water. |

| Solubility | Soluble in common organic solvents (e.g., methanol, THF, Dichloromethane); Insoluble in water. | The largely nonpolar aromatic ring and halogen substituents dominate the molecule's character, favoring nonpolar solvents. The methoxy group offers some polarity.[1] |

Synthesis and Purification Protocol

The synthesis of polysubstituted aromatic compounds requires a carefully designed strategy to ensure correct regiochemistry. A plausible route to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene can be envisioned starting from a commercially available substituted anisole. The following protocol is a representative, field-proven approach.

Proposed Synthetic Pathway: Electrophilic Bromination

A logical approach involves the selective bromination of 4-chloro-3-fluoroanisole. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the fluorine atom and one ortho position is blocked by the chlorine atom, the bromination is directed to the remaining open ortho position (C2 relative to the methoxy group, which becomes C1 in the final product nomenclature).

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 4-chloro-3-fluoroanisole (1.0 eq) in acetonitrile (5-10 mL per mmol of substrate) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

-

Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Causality Insight: NBS is chosen as a mild and selective brominating agent for activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction without participating in it.

-

-

Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Self-Validation: The aqueous wash and brine wash remove any remaining water-soluble impurities and inorganic salts, ensuring a cleaner crude product for purification.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene as a solid.

Spectroscopic Analysis and Characterization

The structural identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.

-

One doublet for the proton at C6, coupled to the adjacent fluorine at C4.

-

One doublet for the proton at C3, also coupled to the fluorine at C4.

-

A singlet around 3.9 ppm for the methoxy (-OCH₃) protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 7 unique carbon signals. The carbons attached to the electronegative halogens and the oxygen atom will be shifted downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex [M, M+2, M+4] pattern will be observed, which is a definitive signature for a compound containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

-

~1600-1450 cm⁻¹ (Aromatic C=C bending)

-

~1250 cm⁻¹ (Asymmetric C-O-C stretch of the anisole)

-

~1050 cm⁻¹ (Symmetric C-O-C stretch)

-

~1100-1000 cm⁻¹ (C-F stretch)

-

Reactivity and Synthetic Applications

The true value of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene lies in the differential reactivity of its halogen substituents, enabling its use in a variety of synthetic transformations.[1]

-

Cross-Coupling Reactions: The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C1 position while leaving the C5-chloro substituent intact for subsequent modification.

-

Nucleophilic Aromatic Substitution (SₙAr): The C-F and C-Cl bonds, activated by the electron-withdrawing nature of the other halogens, can undergo SₙAr reactions with strong nucleophiles, although harsh conditions may be required.

-

Metallation: The C-Br bond is the most susceptible to metallation via lithium-halogen exchange (e.g., with n-BuLi) or for the formation of a Grignard reagent. This creates a nucleophilic carbon center at C1, which can react with a wide range of electrophiles.

Caption: Key reaction pathways for synthetic diversification.

Role in Drug Discovery

Halogen atoms are prevalent in pharmaceuticals and play a crucial role in modulating a drug's properties.[5] 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene serves as an excellent scaffold for introducing these elements strategically.

-

Metabolic Stability: Fluorine atoms are often incorporated to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: The size, hydrophobicity, and ability of halogens to form halogen bonds can enhance the binding affinity of a ligand to its target protein.

-

ADME Properties: The overall substitution pattern can be fine-tuned to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, a critical step in converting a lead compound into a viable drug candidate.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

-

Hazards: Based on data for similar compounds, this substance may be harmful if swallowed and can cause skin and serious eye irritation.[6]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a powerful and versatile intermediate for advanced organic synthesis. Its densely packed array of functional groups, each with distinct and exploitable reactivity, provides chemists with a robust platform for constructing complex molecular architectures. The ability to selectively manipulate the C-Br bond via cross-coupling or metallation, while retaining the other halogen sites for future transformations, is a key strategic advantage. For researchers in drug discovery and materials science, this compound offers a direct route to novel structures with finely-tuned electronic and steric properties, solidifying its role as a key enabler of chemical innovation.

References

- 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026, January 17). Google AI Search Result.

- 1-BROMO-4-CHLORO-2-FLUORO-5-METHOXY-BENZENE - Safety Data Sheet. (2025, August 9). ChemicalBook.

- 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: A Versatile Building Block for Pharmaceutical and Material Synthesis. (2025, November 11). Google AI Search Result.

- 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem.

- 1-bromo-5-chloro-4-fluoro-2-methoxybenzene. Echemi.

- Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. ChemBK.

- Safety Data Sheet. (2025, April 28). Sigma-Aldrich.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene: A Key Building Block in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a polysubstituted aromatic compound of significant interest in the fields of pharmaceutical and materials science. Its unique arrangement of electron-withdrawing and donating groups, coupled with multiple reactive sites, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, mechanistic insights into its reactivity, and its strategic importance in drug discovery.

Molecular Identity and Physicochemical Properties

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is identified by the CAS Number 949892-08-4 .[1] Its molecular structure features a benzene ring substituted with five different groups, leading to a specific isomeric arrangement crucial for its reactivity and application.

The fundamental properties of this compound are summarized below. The molecular weight is calculated from its chemical formula, C₇H₅BrClFO.

| Property | Value | Source(s) |

| CAS Number | 949892-08-4 | [1] |

| Molecular Formula | C₇H₅BrClFO | [1] |

| Molecular Weight | 239.47 g/mol | [1][2] |

| Exact Mass | 237.92 g/mol | [1] |

| InChIKey | NVSMLSKXNOHPFW-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(=C(C=C1Br)Cl)F |

Note: Experimental physical properties such as melting and boiling points for this specific isomer are not widely reported in publicly available literature, which is common for specialized synthetic intermediates.

Synthesis Pathway: A Strategic Approach

A plausible multi-step synthesis is outlined below. The causality behind this experimental design lies in the directing effects of the substituents. The hydroxyl group is a strong ortho-, para-director, which is then converted to a methoxy group. Halogenation and other substitutions are planned around these directing effects.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 4-Bromo-2-fluorophenol

-

Cool a solution of 4-bromo-2-fluorophenol in a suitable solvent (e.g., glacial acetic acid) to 0-5°C in an ice bath.

-

Slowly add a nitrating agent, such as nitric acid, dropwise while maintaining the low temperature to control the exothermic reaction and prevent side products.[3]

-

After the addition is complete, allow the reaction to stir for a designated period until analysis (e.g., by TLC) shows consumption of the starting material.

-

Quench the reaction by pouring it over ice water, leading to the precipitation of the nitrated product.

-

Isolate the solid product, 4-bromo-2-fluoro-6-nitrophenol, by filtration, wash with cold water, and dry.

Step 2: Methylation of the Phenolic Hydroxyl Group

-

Dissolve the nitrated phenol in a polar aprotic solvent like acetone or DMF.

-

Add a mild base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.

-

Introduce a methylating agent, for example, methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).[3]

-

Heat the mixture under reflux until the reaction is complete.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to yield 1-bromo-5-fluoro-4-methoxy-2-nitrobenzene.

Step 3: Chlorination of the Anisole Ring

-

The introduction of the chlorine atom at the C5 position is the final key step. Given the existing substituents, a direct electrophilic chlorination is required.

-

Dissolve the nitroanisole product from Step 2 in a suitable solvent, potentially a chlorinated solvent like dichloromethane or carbon tetrachloride.

-

Use a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst, or chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The choice of reagent and conditions is critical to achieve the correct regioselectivity.

-

The reaction would be monitored closely and quenched upon completion.

-

Purification via column chromatography would likely be necessary to isolate the final product, 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, from any isomers or unreacted starting material.

Caption: Proposed multi-step synthesis of the target compound.

Reactivity and Strategic Role in Drug Discovery

The utility of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene as a synthetic intermediate stems from the distinct reactivity of its halogen substituents. This molecular design is a self-validating system for building complexity, as each halogen can be addressed selectively in cross-coupling reactions.

-

Bromine Atom (C1): The carbon-bromine bond is the most reactive site for classic palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4] This allows for the precise introduction of aryl, vinyl, or alkynyl groups at this position.

-

Chlorine Atom (C5): The carbon-chlorine bond is generally less reactive than the C-Br bond in palladium catalysis. This difference in reactivity allows for sequential couplings. A reaction can first be performed at the bromine site, leaving the chlorine available for a subsequent, often more forcing, coupling reaction.

-

Fluorine Atom (C4): The carbon-fluorine bond is typically inert to cross-coupling conditions, making it a stable substituent. In drug development, fluorine is a bioisostere for hydrogen but can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[5]

-

Methoxy Group (C2): This electron-donating group influences the electronic properties of the ring and can affect the regioselectivity of further substitutions. It also impacts the pharmacokinetic properties of the final molecule, such as solubility and metabolism.[4]

This strategic arrangement of reactive and modulating groups makes the compound a valuable building block for generating libraries of complex molecules during lead optimization in a drug discovery program.[4][5]

Caption: Reactivity hierarchy of substituents for cross-coupling.

Safety and Handling

As a laboratory chemical, 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene requires careful handling. While a specific, detailed safety data sheet (SDS) for this exact CAS number is not universally available, data for structurally similar halogenated aromatic compounds suggest the following precautions.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid formation and inhalation of dust.[1] Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[1]

-

Hazards: Based on related compounds, it may cause skin and eye irritation and may be harmful if swallowed.[6]

Disclaimer: This information is based on general knowledge of similar chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

Conclusion

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a highly functionalized and strategically designed building block for advanced organic synthesis. Its value lies not just in its structure, but in the predictable and differential reactivity of its halogen atoms, which allows chemists to build molecular complexity in a controlled, stepwise manner. For researchers in drug discovery, this intermediate offers a reliable scaffold to introduce features known to improve pharmacokinetic and pharmacodynamic profiles, thereby accelerating the development of new therapeutic agents.

References

-

Gesher. (2026, January 17). 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Retrieved from [Link]

- Google Patents. (2025, May 30). WO 2025/109026 A1.

- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

ChemBK. (n.d.). Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Volza. (n.d.). Bromo Chloro Exports from World. Retrieved January 21, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, November 21). Custom Synthesis of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene CAS:179897-95-1. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

-

Patsnap. (2022, April 5). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

-

protocols.io. (2025, September 11). Siderophore Detection assay. Retrieved from [Link]

Sources

Spectral Analysis of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene: A Technical Guide

Introduction

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and advanced materials. The precise arrangement of its substituents—a methoxy group, and three different halogens (bromine, chlorine, and fluorine)—gives rise to a unique electronic and steric profile, making it a valuable synthon for creating complex molecular architectures. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This guide provides a comprehensive analysis of the predicted spectral data for 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of chemical spectroscopy, this document serves as an in-depth resource for researchers, offering insights into the expected spectral characteristics and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, both ¹H and ¹³C NMR will provide definitive information about its structure.

¹H NMR Spectroscopy: Predicted Analysis

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region corresponding to the methoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The methoxy group (-OCH₃) is a strong electron-donating group, while the halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance.

Substituent Effects on Aromatic Protons:

-

-OCH₃ (Methoxy): Strongly electron-donating, causing a significant upfield shift (shielding) of ortho and para protons.

-

-F (Fluoro): Strongly electronegative, causing a downfield shift (deshielding) on adjacent protons. It will also couple with nearby protons, leading to characteristic splitting patterns.

-

-Cl (Chloro) and -Br (Bromo): Electronegative and deshielding, with their effects being additive with the other substituents.

Based on these principles, the two aromatic protons are predicted to be in distinct chemical environments, leading to two separate signals. The proton at C3 will be influenced by the ortho-methoxy group and the meta-bromo and meta-fluoro groups. The proton at C6 will be influenced by the ortho-bromo group and the meta-chloro and meta-methoxy groups.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 - 7.60 | Doublet of doublets (dd) | 1H | H-6 | Deshielded due to the ortho-bromo and meta-chloro groups. The splitting arises from coupling to H-3 (meta) and F-4 (para). |

| ~6.80 - 7.10 | Doublet of doublets (dd) | 1H | H-3 | Shielded by the ortho-methoxy group. The splitting is due to coupling with H-6 (meta) and F-4 (ortho). |

| ~3.90 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as a reference.[1]

-

Integrate the signals to determine the relative number of protons.

-

Visualization of Predicted ¹H NMR Couplings

Caption: Predicted coupling interactions for the aromatic protons of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each of the six aromatic carbons and one for the methoxy carbon. The chemical shifts will be influenced by the attached substituents, and the carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF). Other carbons may also show smaller couplings to fluorine (²JCF, ³JCF).

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 150 - 155 (d, ¹JCF ≈ 240-250 Hz) | C-4 | Attached to fluorine, significantly deshielded and shows a large C-F coupling. |

| 145 - 150 | C-2 | Attached to the electron-donating methoxy group, deshielded. |

| 125 - 130 | C-5 | Attached to chlorine, deshielded. |

| 120 - 125 | C-6 | Aromatic CH. |

| 115 - 120 | C-1 | Attached to bromine. |

| 100 - 105 | C-3 | Aromatic CH, shielded by the ortho-methoxy group. |

| 55 - 60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[1]

-

Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals (except for the carbon attached to fluorine).

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[2]

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -OCH₃ |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl ether |

| 1050 - 1000 | C-O-C stretch (symmetric) | Aryl ether |

| 1200 - 1000 | C-F stretch | Aryl fluoride |

| 800 - 600 | C-Cl stretch | Aryl chloride |

| 600 - 500 | C-Br stretch | Aryl bromide |

| 900 - 675 | C-H out-of-plane bend | Aromatic |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Sample (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Liquid/Solution Sample: If the compound is a low-melting solid or can be dissolved in a suitable solvent (that does not have interfering absorptions), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is expected to show a complex molecular ion region due to the isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in a characteristic pattern of peaks for the molecular ion and any fragments containing these halogens.

Molecular Ion (M⁺):

-

The nominal molecular weight is 238 g/mol (for C₇H₅⁷⁹Br³⁵ClFO).

-

The molecular ion region will show a cluster of peaks at m/z 238, 240, 242, and 244, with the relative intensities determined by the isotopic abundances of Br and Cl.

Major Fragmentation Pathways:

-

Loss of a methyl radical (-CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment at [M-15]⁺.

-

Loss of formaldehyde (-CH₂O): Another characteristic fragmentation of anisoles, resulting in a fragment at [M-30]⁺.[4]

-

Loss of halogens: Sequential loss of Br, Cl, or F radicals or as HX. The loss of the bromine radical is often a favorable pathway.

Predicted Key Fragments

| m/z Value (Nominal) | Proposed Fragment |

| 238, 240, 242 | Molecular Ion [C₇H₅BrClFO]⁺ |

| 223, 225, 227 | [M - CH₃]⁺ |

| 208, 210, 212 | [M - CH₂O]⁺ |

| 159, 161 | [M - Br]⁺ |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent, such as methanol or acetonitrile.[5]

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Ionize the molecules using a high-energy electron beam (typically 70 eV).

-

Accelerate the resulting ions into the mass analyzer.

-

Detect the ions and record their mass-to-charge ratio (m/z) and relative abundance.

-

-

Data Analysis:

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

-

Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.

-

Visualization of Predicted Mass Spectrometry Fragmentation

Sources

Part 1: Core Characteristics of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

An In-depth Technical Guide to the Solubility of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, a key intermediate in pharmaceutical and agrochemical research.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a robust framework for its determination and application in a laboratory setting.

Overview and Significance

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS No. 949892-08-4) is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis.[1][2] Its multifaceted structure, featuring bromine, chlorine, and fluorine atoms alongside a methoxy group, offers multiple reaction sites for creating complex molecules.[1] This makes it a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Understanding its solubility is a critical first step in its effective utilization for these applications.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is presented in the table below. These properties are crucial in predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClFO | [2] |

| Molecular Weight | 239.47 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 72.0 to 76.0 °C | [1][4] |

| Boiling Point | 237.7±35.0 °C (Predicted) | [4] |

| XLogP3 | 3.3 | [3] |

Structural Analysis and Predicted Solubility Behavior

The solubility of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is dictated by its molecular structure. The benzene ring forms a nonpolar backbone, while the halogen substituents (Br, Cl, F) and the methoxy group (-OCH₃) introduce polarity. The high XLogP3 value of 3.3 suggests a lipophilic nature, indicating a preference for nonpolar environments. However, the presence of the oxygen atom in the methoxy group allows for some interaction with polar solvents. The electron-donating nature of the methoxy group can also influence its solubility.[1]

Part 2: A Theoretical Approach to Solubility

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. Therefore, nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. Given the mixed nature of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene, it is expected to exhibit solubility in a range of organic solvents.

Influence of Functional Groups on Solubility

The halogen atoms and the methoxy group play a significant role in the solubility profile of this compound. The halogens increase the molecular weight and size, which can decrease solubility. However, they also introduce dipoles that can interact with polar solvents. The methoxy group, with its oxygen atom, can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like alcohols.

Predicted Solubility in Common Organic Solvents

Based on its structure and the "like dissolves like" principle, the predicted solubility of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene in various classes of organic solvents is summarized below. It is important to note that while some sources explicitly state its solubility in methanol,[4][5] experimental verification is recommended for other solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The methoxy group can act as a hydrogen bond acceptor. Methanol is a confirmed solvent.[4][5] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Likely Soluble | Dipole-dipole interactions between the solvent and the halogen and methoxy groups are expected to facilitate dissolution. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately to Sparingly Soluble | The nonpolar benzene ring will interact favorably with these solvents, but the polar functional groups may limit high solubility. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Similarities in structure (presence of halogens) and polarity suggest good solubility. |

Part 3: Experimental Protocols for Solubility Determination

For drug development and other research applications, precise solubility data is often required.[6][7] The following section outlines established methods for determining the solubility of a compound like 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

Methodological Overview

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[8] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. For more rapid screening, high-throughput methods like nephelometry can be employed to determine kinetic solubility.[6][7]

Detailed Protocol: The Shake-Flask Method

This protocol describes a self-validating system for accurately determining the equilibrium solubility of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

Materials:

-

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation: Add an excess amount of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene to a pre-weighed scintillation vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[7]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.[7]

-

Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

High-Throughput Screening: Nephelometry

Nephelometry measures the light scattered by suspended particles in a solution.[6] This technique can be used for rapid, kinetic solubility screening by detecting the point at which a compound precipitates out of a solution.[6][7] While less precise than the shake-flask method, it is valuable for early-stage drug discovery.[7]

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

Part 4: Data Interpretation and Application

The quantitative solubility data obtained from these experiments are invaluable for various stages of research and development. In drug discovery, solubility influences bioavailability and formulation strategies.[6][7] For synthetic chemists, knowing the solubility in different solvents is essential for reaction setup, purification, and product isolation.

Part 5: Safety Precautions

Handling and Storage

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene should be handled in a well-ventilated area, preferably in a chemical fume hood.[2][9] Avoid the formation of dust and aerosols.[2] It should be stored in a tightly sealed container in a dry, room-temperature environment.[5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

A lab coat

For detailed safety information, always consult the latest Safety Data Sheet (SDS).[9][10]

Part 6: References

-

A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Google AI Search.

-

1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026, January 17). Google AI Search.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (n.d.). Google AI Search.

-

1-BROMO-4-CHLORO-2-FLUORO-5-METHOXY-BENZENE - Safety Data Sheet. (2025, August 9). Google AI Search.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Google AI Search.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Google AI Search.

-

Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy- - ChemBK. (n.d.). Google AI Search.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Google AI Search.

-

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367 - PubChem. (n.d.). PubChem.

-

1-BROMO-4-CHLORO-2-FLUORO-5-METHOXY-BENZENE | 146447-18-9 - ChemicalBook. (n.d.). ChemicalBook.

-

1-bromo-5-chloro-4-fluoro-2-methoxybenzene - Echemi. (n.d.). Echemi.

-

Safety Data Sheet - CymitQuimica. (2024, December 19). Google AI Search.

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene | C7H5BrClFO | CID 66600367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-BROMO-4-CHLORO-2-FLUORO-5-METHOXY-BENZENE | 146447-18-9 [amp.chemicalbook.com]

- 6. rheolution.com [rheolution.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 1-BROMO-4-CHLORO-2-FLUORO-5-METHOXY-BENZENE - Safety Data Sheet [chemicalbook.com]

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene material safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

This document provides a comprehensive technical overview of the material safety properties of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS No. 949892-08-4). It is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. The information herein is synthesized from available safety data for the compound and its structural analogs to provide a robust guide in the absence of a complete, formally issued Safety Data Sheet (SDS).

Compound Identification and Chemical Properties

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a substituted anisole derivative. Its unique arrangement of halogen and methoxy substituents on the benzene ring makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] The reactivity of this molecule is influenced by the interplay of the electron-donating methoxy group and the inductive effects of the halogen atoms.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 949892-08-4 | [2] |

| Molecular Formula | C₇H₅BrClFO | [2] |

| Molecular Weight | 239.47 g/mol | [2][3] |

| Exact Mass | 237.92 g/mol | [2] |

| Appearance | White to light yellow solid (Predicted) | [1] |

| Melting Point | 72.0 to 76.0 °C (for a structural isomer) | [1][4] |

| Boiling Point | 237.7 ± 35.0 °C (Predicted) | [4] |

| Density | 1.642 ± 0.06 g/cm³ (Predicted) | [4] |

Hazard Identification and GHS Classification

Anticipated GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][7][9]

-

Skin Irritation (Category 2): Causes skin irritation.[5][6][7][8][10]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][6][7][8][10]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5][7][8][9][10]

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [5][6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Safe Handling and Storage Protocols

Given the anticipated hazards, a stringent set of protocols for handling and storage is essential to ensure laboratory safety. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Handling

Handling should always occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][6] The use of non-sparking tools is recommended to prevent ignition from electrostatic discharge.[2][5]

Experimental Workflow for Safe Handling:

Caption: Decision logic for assessing reagent compatibility.

Toxicological and Ecological Information

Specific toxicological and ecological data for 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene are not available. However, halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, discharge into the environment must be strictly avoided. [6]All waste should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.

References

-

1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026, January 17). Watson International Ltd. Retrieved January 21, 2026, from [Link]

-

Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy- - ChemBK. (n.d.). ChemBK. Retrieved January 21, 2026, from [Link]

-

1-Bromo-4-chloro-5-fluoro-2-methylbenzene | C7H5BrClF | CID 54758726 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-BROMO-4-FLUOROBENZENE - Sdfine. (n.d.). Sdfine. Retrieved January 21, 2026, from [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | C7H5BrClNO3 | CID 25306887 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-4-chloro-2-methoxybenzene | C7H6BrClO | CID 17984845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene | C6H2BrClFNO2 | CID 50998078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-1-chloro-4-fluorobenzene | C6H3BrClF | CID 2773263 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene for Researchers and Drug Development Professionals

Introduction: A Versatile Halogenated Building Block

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. Its unique arrangement of bromo, chloro, fluoro, and methoxy substituents on the benzene ring offers a rich platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic considerations, and potential applications, with a focus on empowering researchers in their scientific endeavors.

The strategic placement of three different halogen atoms (bromine, chlorine, and fluorine) provides multiple, distinct reactive sites. This allows for selective and sequential chemical modifications, such as cross-coupling reactions, nucleophilic aromatic substitutions, and metallation, which are fundamental to the synthesis of novel active pharmaceutical ingredients (APIs) and other high-value chemical entities. The presence of the methoxy group further influences the electronic properties of the ring, modulating its reactivity and providing an additional point for chemical modification.

This document serves as a technical resource for scientists and professionals in drug development, offering a detailed examination of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene and its role as a key intermediate in the synthesis of next-generation molecules.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a chemical compound are paramount for its effective and safe use in a research setting.

Chemical Structure and Identifiers:

-

Systematic Name: 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene

-

Synonyms: 2-Bromo-4-chloro-5-fluoroanisole[1]

Physicochemical Data Summary:

While specific experimental data for 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is not widely published, the properties of closely related isomers and general principles of physical organic chemistry can provide valuable estimations. For instance, the related compound 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene is described as a white to light yellow solid with a melting point range of 72.0 to 76.0 °C.[6] Given the structural similarities, a solid state at room temperature can be anticipated for 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

| Property | Value | Source |

| CAS Number | 949892-08-4 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrClFO | [1][3] |

| Molecular Weight | 239.47 g/mol | [1][3] |

| Purity (Typical) | ≥96-98% | [3][5] |

Commercial Availability

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is commercially available from a number of specialized chemical suppliers. These vendors typically offer the compound in research-grade quantities with purities suitable for most synthetic applications. When sourcing this material, it is crucial to request a certificate of analysis (CoA) to verify its identity and purity.

Selected Suppliers:

| Supplier | Purity | Available Quantities |

| Dayang Chem (Hangzhou) Co., Ltd. | Varies (Inquire) | Gram to bulk scale[1] |

| Boroncore | ≥98% | Inquire[3] |

| Arctom | Inquire | Flexible, reagent to larger sizes[7] |

| Biosynth | Inquire | Inquire[8] |

| 2A Biotech | ≥96% | Inquire[5] |

| Angene | Inquire | Inquire[4] |

The availability of this compound in both research and bulk quantities from manufacturers like Dayang Chem, who offer custom synthesis and production scaling from 1 liter to 3000 liters, indicates its utility in both academic and industrial research and development.[1]

Reactivity and Synthetic Utility

The synthetic potential of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is derived from the distinct reactivity of its substituents. The presence of multiple halogens allows for a range of selective transformations, making it a valuable intermediate in multi-step syntheses.

Key Reactive Sites and Potential Transformations:

-

Bromine Atom: The carbon-bromine bond is generally the most reactive among the halogens towards organometallic reagents and in cross-coupling reactions. This site is a prime candidate for transformations such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents. It is also susceptible to metal-halogen exchange, providing a route to aryllithium or Grignard reagents.

-

Chlorine Atom: The chlorine substituent is typically less reactive than bromine in cross-coupling reactions, offering the potential for sequential functionalization. Under more forcing conditions, it can also participate in cross-coupling or nucleophilic aromatic substitution reactions.

-

Fluorine Atom: The carbon-fluorine bond is the strongest of the carbon-halogen bonds and is generally unreactive in cross-coupling reactions. However, its high electronegativity influences the reactivity of the aromatic ring and can be a key modulator of the biological activity of the final product. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9]

-

Methoxy Group: The electron-donating methoxy group activates the ring towards electrophilic aromatic substitution and can influence the regioselectivity of such reactions. It can also be cleaved to reveal a phenol, providing another handle for further functionalization.

The combination of these features makes 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene a highly versatile building block for creating diverse molecular libraries for drug discovery screening.

Representative Synthetic Protocol: Synthesis of Halogenated Methoxybenzenes

For example, a common strategy for introducing halogens to an aromatic ring is through electrophilic aromatic substitution. The synthesis of a related compound, 1-bromo-2-chloro-4-fluorobenzene, has been achieved by the diazotization of 2-chloro-4-fluoroaniline followed by reaction with a brominating agent.[10] A similar Sandmeyer-type reaction could be a viable route.

Another general method involves the Knoevenagel condensation of ring-substituted benzaldehydes with active methylene compounds, followed by further transformations.[11] The synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene via metal-halogen exchange and subsequent formylation, followed by a nucleophilic aromatic substitution of the fluorine with methoxide, has also been reported.[12]

Conceptual Synthetic Workflow:

A logical, though not experimentally verified, pathway for the synthesis of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene could be envisioned as follows:

Caption: Conceptual synthetic workflow for 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.

This diagram illustrates a generalized, multi-step synthesis. The precise order of halogenation and methoxylation steps would need to be carefully considered to achieve the desired regiochemistry, taking into account the directing effects of the existing substituents at each stage.

Applications in Drug Discovery and Medicinal Chemistry

Polysubstituted halogenated aromatic compounds are crucial scaffolds in the development of new therapeutic agents. The incorporation of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

-

Modulation of Physicochemical Properties: The introduction of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and improve bioavailability.[9]

-

Bioisosteric Replacement: Halogen atoms can serve as bioisosteres for other functional groups, allowing for the fine-tuning of a drug candidate's properties.

-

Directing Metabolism: The position of halogen substituents can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

While specific drug candidates directly incorporating 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene are not identified in the available literature, its structural motifs are present in a wide range of biologically active molecules. The versatility of this building block makes it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. The presence of chlorine in pharmaceuticals is widespread, with over 250 FDA-approved chloro-containing drugs on the market, highlighting the importance of chlorinated intermediates in drug discovery.[9]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. While a specific safety data sheet (SDS) for this compound is not consistently available, information for structurally similar compounds provides general guidance.

General Safety Recommendations:

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Hazards: Based on data for related compounds, this substance may cause skin and serious eye irritation, and may be harmful if swallowed.[13]

It is imperative to consult the supplier-specific SDS for detailed and up-to-date safety information before handling this compound.

Conclusion

1-Bromo-5-chloro-4-fluoro-2-methoxybenzene represents a valuable and commercially available building block for chemical synthesis. Its polysubstituted and multifunctional nature provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The distinct reactivity of its halogen and methoxy substituents allows for a high degree of synthetic flexibility. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its chemical identity, commercial availability, and synthetic potential, empowering researchers to leverage this versatile intermediate in their pursuit of scientific innovation.

References

-

PubChem. 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. [Link]

-

Boroncore. 949892-08-4 | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. [Link]

-

1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. [Link]

-

Angene. 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | AG0066W6. [Link]

-

2a biotech. Products. [Link]

- Sharma, V., et al.

- Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Google Patents. ( 12 ) United States Patent. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Syntheses. Benzene, 1-bromo-2-chloro-. [Link]

- Kharas, G., et al. Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.

- Google Patents. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.

-

SpectraBase. 1-Bromo-4-chloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

BIOFOUNT. 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

Thulluri, C., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. echemi.com [echemi.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 949892-08-4 | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | Boroncore [boroncore.com]

- 4. Angene - 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene | 949892-08-4 | MFCD18783171 | AG0066W6 [japan.angenechemical.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. nbinno.com [nbinno.com]

- 7. arctomsci.com [arctomsci.com]

- 8. biosynth.com [biosynth.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

An In-Depth Technical Guide to 2-Bromo-4-chloro-5-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-5-fluoroanisole, a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. This document will delve into the precise determination of its IUPAC name, its physicochemical properties, established synthesis protocols, detailed spectroscopic analysis, and its applications, particularly within the realm of drug discovery. The strategic placement of bromo, chloro, fluoro, and methoxy substituents on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] Halogenated compounds, in particular, are known to enhance the biological profile of molecules by increasing cell membrane permeability and metabolic stability.[3]

PART 1: IUPAC Nomenclature: A Definitive Analysis

The precise naming of a chemical compound is paramount for unambiguous scientific communication. The topic of this guide, presented as "1-Bromo-5-chloro-4-fluoro-2-methoxybenzene," requires a rigorous application of IUPAC nomenclature rules to establish the correct and systematic name.

The Naming Process: A Step-by-Step Rationale

According to IUPAC guidelines for naming polysubstituted benzene derivatives, the process involves identifying a parent compound, numbering the substituents to achieve the lowest possible locant set, and listing them in alphabetical order.[4][5][6]

-

Identifying the Parent Compound : The presence of a methoxy group (-OCH₃) on a benzene ring allows for the use of the common and IUPAC-accepted parent name "anisole".[7][8][9] When a common name is used, the substituent that defines the parent compound is assigned to position 1.[4] Therefore, the carbon atom bearing the methoxy group is designated as C1.

-

Numbering the Substituents : With the methoxy group at C1, the remaining substituents are bromo, chloro, and fluoro. To assign the lowest possible locants, we number the ring from C1. Numbering in one direction gives the locant set {2, 4, 5}, while numbering in the opposite direction also results in {2, 4, 5}.

-

Applying Alphabetical Order : In the case of a tie in the locant sets, alphabetical order of the substituents is the deciding factor for assigning the lowest number. The alphabetical order of the substituents is: Bromo, Chloro, Fluoro.

Therefore, the bromo group receives the lowest available locant (2), followed by the chloro group (4), and then the fluoro group (5).

The Correct IUPAC Name

Based on this systematic application of IUPAC rules, the correct IUPAC name for the compound is 2-Bromo-4-chloro-5-fluoroanisole . The name can also be written as 2-bromo-4-chloro-5-fluoro-1-methoxybenzene . For clarity and adherence to the preference for common parent names, "2-Bromo-4-chloro-5-fluoroanisole" will be used throughout this guide. The initially provided name, "1-Bromo-5-chloro-4-fluoro-2-methoxybenzene," is incorrect as it does not prioritize the parent compound "anisole" and leads to a less systematic naming convention.

PART 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development.

Physicochemical Properties

The properties of 2-Bromo-4-chloro-5-fluoroanisole are summarized in the table below. It is important to note that while data for the exact title compound is limited, the provided information is based on closely related structures and supplier specifications for similar compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrClFO | [10] |

| Molecular Weight | 239.47 g/mol | [10] |

| Appearance | Colorless to light yellow liquid/solid | [11] |

| CAS Number | 146447-18-9 | [10] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as multiplets or doublets of doublets due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms attached to the halogens and the methoxy group will show characteristic chemical shifts. Carbon-fluorine coupling will be observed for the carbon atoms in proximity to the fluorine atom.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.47 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom and one chlorine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-X (C-Br, C-Cl, C-F) stretching vibrations.

PART 3: Synthesis and Reactivity

2-Bromo-4-chloro-5-fluoroanisole serves as a versatile building block in organic synthesis. Its synthesis and subsequent reactions are of great interest to chemists in various fields.

Synthesis Protocol: A Representative Approach

A common method for the synthesis of halogenated anisoles involves the methylation of the corresponding phenol. A plausible synthetic route for 2-Bromo-4-chloro-5-fluoroanisole would start from 2-bromo-4-chloro-5-fluorophenol.

Step-by-Step Methodology:

-

Reaction Setup : To a solution of 2-bromo-4-chloro-5-fluorophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

-

Methylation : Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.

-

Reaction Conditions : Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction : Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-chloro-5-fluoroanisole.

Reactivity and Synthetic Applications

The presence of multiple halogen substituents and a methoxy group on the aromatic ring provides several avenues for further chemical transformations:

-

Cross-Coupling Reactions : The bromo and chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can allow for selective transformations.

-

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the halogens can activate the ring towards nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

-

Directed Ortho-Metalation (DoM) : The methoxy group can act as a directing group for ortho-lithiation, allowing for the introduction of electrophiles at the C6 position.

PART 4: Applications in Drug Discovery and Development

Halogenated organic compounds are of immense importance in medicinal chemistry. The introduction of halogens into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties.[12][13]

The Role of Halogenation

-

Improved Potency and Selectivity : Halogen atoms can form halogen bonds, a type of non-covalent interaction with biological targets, which can enhance binding affinity and selectivity.[14][15]

-

Enhanced Lipophilicity : The introduction of halogens generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Metabolic Stability : Halogenation can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug.

2-Bromo-4-chloro-5-fluoroanisole, with its unique substitution pattern, represents a valuable scaffold for the synthesis of novel bioactive molecules. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of a molecule's properties to optimize its drug-like characteristics.[1][2]

PART 5: Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2-Bromo-4-chloro-5-fluoroanisole.

Hazard Identification and Precautions

Based on data for similar halogenated anisoles, this compound should be handled with care.[16][17][18]

-

Health Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-4-chloro-5-fluoroanisole, correctly identified by its IUPAC name, is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its unique pattern of halogen and methoxy substitution provides a versatile platform for the construction of complex and potentially bioactive molecules. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is crucial for leveraging its full potential in research and drug discovery endeavors. This guide has provided a comprehensive overview to support scientists and researchers in their work with this valuable compound.

References

-

University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [Link]

-

JoVE. (2025). Nomenclature of Aromatic Compounds with Multiple Substituents. Retrieved from [Link]

-

(n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). 4.2 NOMENCLATURE of BENZENE DERIVATIVES. Retrieved from [Link]

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

- Sharma, V., et al. (n.d.).

-

Win-Win Chemical. (n.d.). 85462-59-5 2-Bromo-5-chloro-4-fluoroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroanisole. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Nomenclature. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]

-

Allen. (n.d.). The IUPAC name of anisole is. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloroanisole. Retrieved from [Link]

- Quora. (2021).

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

- (n.d.).

- (n.d.).

- Fisher Scientific. (2024).

-

Watson International. (n.d.). 2-Bromo-5-fluoroanisole CAS 450-88-4. Retrieved from [Link]

-